Structural Differentiation from MLS1547: The Critical Pyridin-2-yl Substituent at the Methylene Bridge Alters Pharmacophoric Determinants of Biased Signaling
The target compound (CAS 622792-54-5; C24H22ClN5O; MW 431.92) differs from its closest well-characterized analog MLS1547 (CAS 315698-36-3; C19H19ClN4O; MW 354.84) by the addition of a pyridin-2-yl group at the bridging methylene carbon, replacing the methylene hydrogen [1][2]. The 2014 and 2018 SAR studies established that substituents at this position are the primary determinant of G protein versus β-arrestin signaling bias within this scaffold, with the 2018 pharmacophore analysis identifying a hydrophobic pocket formed by residues in transmembrane 5 and extracellular loop 2 of the D2R as critical for biased signaling [2][3]. The additional pyridin-2-yl group introduces a chiral center (absent in MLS1547), adds approximately 22% molecular weight, and contributes two additional hydrogen bond acceptor sites that may reorient the ligand within the orthosteric binding pocket [1].
| Evidence Dimension | Structural features at the methylene bridge pharmacophore position |
|---|---|
| Target Compound Data | Pyridin-2-yl substituent at bridging carbon; C24H22ClN5O; MW 431.92; chiral center present; calculated XLogP3-AA = 3.8; 6 H-bond acceptors; 1 H-bond donor |
| Comparator Or Baseline | MLS1547: hydrogen at bridging carbon; C19H19ClN4O; MW 354.84; achiral; XLogP3-AA = 3.1 (estimated); 4 H-bond acceptors; 1 H-bond donor |
| Quantified Difference | ΔMW = +77.08 g/mol; additional pyridine ring (+C5H4N); introduction of chiral center; +2 H-bond acceptors; ΔXLogP3 ≈ +0.7; substantially altered pharmacophoric volume |
| Conditions | Computational physicochemical property comparison based on PubChem computed descriptors |
Why This Matters
The methylene bridge position was identified by two independent SAR campaigns as the most critical structural determinant of signaling bias in this scaffold, meaning the pyridin-2-yl modification in the target compound may produce a functionally distinct D2R signaling profile compared to MLS1547, with potential implications for pathway-selective probe development.
- [1] PubChem. Compound Summary for CID 4670949 (5-Chloro-7-[pyridin-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol) and CID 9823272 (MLS1547). National Center for Biotechnology Information. View Source
- [2] Free RB, Chun LS, Moritz AE, et al. Discovery and characterization of a G protein-biased agonist that inhibits β-arrestin recruitment to the D2 dopamine receptor. Molecular Pharmacology. 2014;86(1):96-105. doi:10.1124/mol.113.090563. View Source
- [3] Chun LS, Free RB, Doyle TB, et al. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers in Synaptic Neuroscience. 2018;10:2. doi:10.3389/fnsyn.2018.00002. View Source
